2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide
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Overview
Description
2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide is a chemical compound that belongs to the class of amides It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-methoxy-1-(pyridin-2-yl)ethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It may serve as a ligand in the study of enzyme interactions or receptor binding.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-hydroxy-1-(pyridin-2-yl)ethyl]propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-chloro-N-[2-methoxy-1-(pyridin-3-yl)ethyl]propanamide: Similar structure but with the pyridine nitrogen at a different position.
2-chloro-N-[2-methoxy-1-(pyridin-4-yl)ethyl]propanamide: Similar structure but with the pyridine nitrogen at yet another position.
Uniqueness
The uniqueness of 2-chloro-N-[2-methoxy-1-(pyridin-2-yl)ethyl]propanamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The position of the nitrogen atom in the pyridine ring and the presence of the methoxy group can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Properties
IUPAC Name |
2-chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)11(15)14-10(7-16-2)9-5-3-4-6-13-9/h3-6,8,10H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJLBCRLBNBJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(COC)C1=CC=CC=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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